molecular formula C8H12O2 B14285108 Pent-3-en-2-yl prop-2-enoate CAS No. 132576-26-2

Pent-3-en-2-yl prop-2-enoate

Cat. No.: B14285108
CAS No.: 132576-26-2
M. Wt: 140.18 g/mol
InChI Key: YUTIJSKNEMFZBW-UHFFFAOYSA-N
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Description

Pent-3-en-2-yl prop-2-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated system where the ester carbonyl group is conjugated to a carbon-carbon double bond at the α,β position. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-3-en-2-yl prop-2-enoate can be synthesized through esterification reactions involving pent-3-en-2-ol and prop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can be employed to catalyze the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

Pent-3-en-2-yl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pent-3-en-2-al or pent-3-en-2-oic acid.

    Reduction: Formation of pent-3-en-2-ol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pent-3-en-2-yl prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The mechanism of action of pent-3-en-2-yl prop-2-enoate involves its interaction with various molecular targets. The conjugated system allows the compound to participate in electrophilic addition reactions, where the double bond reacts with electrophiles. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Pent-1-en-3-yl prop-2-enoate
  • 2-Methylbut-3-en-2-yl prop-2-enoate
  • But-3-en-2-yl prop-2-enoate

Uniqueness

Pent-3-en-2-yl prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds

Properties

132576-26-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

pent-3-en-2-yl prop-2-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-7(3)10-8(9)5-2/h4-7H,2H2,1,3H3

InChI Key

YUTIJSKNEMFZBW-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)OC(=O)C=C

Origin of Product

United States

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